N'-(furan-2-ylmethyl)-N,N-diphenylbutanediamide
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Overview
Description
N’-(furan-2-ylmethyl)-N,N-diphenylbutanediamide is an organic compound that features a furan ring, a diphenyl group, and a butanediamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(furan-2-ylmethyl)-N,N-diphenylbutanediamide typically involves the reaction of furan-2-carboxaldehyde with diphenylamine and butanediamide under specific conditions. One common method involves the use of microwave-assisted synthesis, which has been shown to be effective in producing amide derivatives containing furan rings . The reaction is carried out in the presence of coupling reagents such as DMT/NMM/TsO− or EDC, and the reaction conditions are optimized to achieve high yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave reactors can be scaled up, and the reaction conditions can be optimized for industrial applications. The crude products are typically purified by crystallization or flash chromatography to obtain the final compound with high purity .
Chemical Reactions Analysis
Types of Reactions
N’-(furan-2-ylmethyl)-N,N-diphenylbutanediamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The furan ring can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents for oxidation, reducing agents such as sodium borohydride for reduction, and electrophiles for substitution reactions. The reaction conditions vary depending on the desired product and the specific reaction being carried out .
Major Products Formed
The major products formed from these reactions include furan-2-carboxylic acid derivatives, alcohols, amines, and various substituted furan derivatives. These products can have different applications depending on their specific chemical properties .
Scientific Research Applications
N’-(furan-2-ylmethyl)-N,N-diphenylbutanediamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N’-(furan-2-ylmethyl)-N,N-diphenylbutanediamide involves its interaction with specific molecular targets and pathways. The furan ring and diphenyl groups allow the compound to bind to various biomolecules, including proteins and enzymes. This binding can lead to the inhibition or activation of specific biological pathways, resulting in its observed biological activities .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N’-(furan-2-ylmethyl)-N,N-diphenylbutanediamide include:
- N’-(furan-2-ylmethylene)-2-hydroxybenzohydrazide
- N-(furan-2-ylmethyl)-1H-indole-3-carboxamide derivatives
Uniqueness
N’-(furan-2-ylmethyl)-N,N-diphenylbutanediamide is unique due to its specific combination of a furan ring, diphenyl group, and butanediamide moiety. This unique structure allows it to exhibit distinct chemical and biological properties compared to other similar compounds .
Properties
Molecular Formula |
C21H20N2O3 |
---|---|
Molecular Weight |
348.4 g/mol |
IUPAC Name |
N-(furan-2-ylmethyl)-N',N'-diphenylbutanediamide |
InChI |
InChI=1S/C21H20N2O3/c24-20(22-16-19-12-7-15-26-19)13-14-21(25)23(17-8-3-1-4-9-17)18-10-5-2-6-11-18/h1-12,15H,13-14,16H2,(H,22,24) |
InChI Key |
QDKMFWBFKNEYMS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C(=O)CCC(=O)NCC3=CC=CO3 |
Origin of Product |
United States |
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